molecular formula C31H38N2O6 B13646484 1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid

Cat. No.: B13646484
M. Wt: 534.6 g/mol
InChI Key: ILYBHHGGWOXDBM-UHFFFAOYSA-N
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Description

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an azepane ring, and fluorenylmethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid involves multiple steps, including the protection of functional groups, formation of the cyclopropane ring, and coupling reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine group during the synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amino group during peptide synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in biological systems and interactions with proteins.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid is unique due to its combination of structural features, including the cyclopropane ring and azepane ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C31H38N2O6

Molecular Weight

534.6 g/mol

IUPAC Name

1-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C31H38N2O6/c1-30(2,3)39-28(36)32-17-9-8-10-21(18-32)33(20-31(15-16-31)27(34)35)29(37)38-19-26-24-13-6-4-11-22(24)23-12-5-7-14-25(23)26/h4-7,11-14,21,26H,8-10,15-20H2,1-3H3,(H,34,35)

InChI Key

ILYBHHGGWOXDBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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